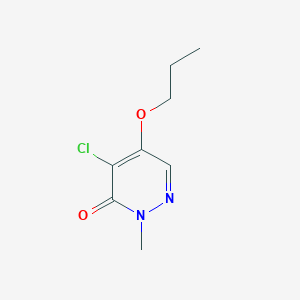

4-chloro-2-methyl-5-propoxy-3(2H)-pyridazinone

Description

Historical Context of Pyridazinone Derivatives in Medicinal Chemistry

Pyridazinones, six-membered heterocycles containing two adjacent nitrogen atoms, have been extensively studied since the mid-20th century for their diverse biological activities. Early research identified their potential as cardiotonic agents, with derivatives like levosimendan demonstrating clinical utility in heart failure. The scaffold’s adaptability was further highlighted by the development of non-steroidal anti-inflammatory drugs (NSAIDs), such as emorfazone, which features a morpholino-ethoxy substitution pattern.

The evolution of pyridazinone chemistry accelerated with the discovery of structure-activity relationships (SAR) linking substitution patterns to pharmacological effects. For instance, the introduction of electron-withdrawing groups (e.g., chloro) at position 4 enhances electrophilicity, enabling interactions with nucleophilic residues in enzyme active sites. Similarly, alkoxy groups at position 5, such as propoxy, improve lipophilicity, facilitating membrane penetration and bioavailability. These insights spurred the synthesis of novel derivatives, including 4-chloro-2-methyl-5-propoxy-3(2H)-pyridazinone, which retains core pharmacophoric elements while offering tunable properties.

Table 1: Key Pyridazinone Derivatives and Their Pharmacological Profiles

Structural Significance of Substitution Patterns in 3(2H)-Pyridazinone Scaffolds

The pharmacological profile of pyridazinone derivatives is profoundly influenced by substitution patterns. In this compound, each substituent contributes distinct electronic and steric effects:

Chloro at Position 4 : The chloro group’s electron-withdrawing nature polarizes the pyridazinone ring, increasing electrophilicity at adjacent positions. This modification is critical for forming hydrogen bonds or covalent interactions with biological targets, as seen in analogues with anti-inflammatory activity.

Methyl at Position 2 : The methyl group stabilizes the 3(2H)-tautomer, reducing ring strain and enhancing metabolic stability. Comparative studies show that N-alkylation at position 2 minimizes oxidative deamination, prolonging half-life in vivo.

Propoxy at Position 5 : The propoxy chain introduces steric bulk and lipophilicity, which can enhance blood-brain barrier permeability or modulate solubility. A study comparing ethoxy, propoxy, and butoxy analogues revealed that longer alkoxy chains improve bioavailability but may reduce aqueous solubility.

Electronic Effects and Tautomerism

The 3(2H)-pyridazinone scaffold exists in equilibrium between lactam and lactim tautomers. Substitutions at position 2 (e.g., methyl) favor the lactam form, as demonstrated by nuclear magnetic resonance (NMR) studies. This tautomeric preference influences hydrogen-bonding capacity and dipole moments, which are critical for target engagement.

Synthetic Considerations

The synthesis of this compound typically involves:

- Ring Construction : Cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, followed by oxidation to form the pyridazinone core.

- Substitution Reactions :

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 202.64 g/mol | |

| Melting Point | 96–98°C | |

| Solubility | Low in water; soluble in DMSO | |

| LogP (Calculated) | 2.1 |

Properties

IUPAC Name |

4-chloro-2-methyl-5-propoxypyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-3-4-13-6-5-10-11(2)8(12)7(6)9/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDURKHDMTYLGEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=O)N(N=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-2-methyl-5-propoxy-3(2H)-pyridazinone is a compound belonging to the pyridazinone class, which is characterized by a six-membered heterocyclic ring containing two nitrogen atoms. This compound exhibits significant biological activities, particularly in the realms of analgesic and anti-inflammatory effects. The unique structure of this compound contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is . The presence of the chloro group and propoxy substituent enhances its chemical reactivity and biological activity. Pyridazinones are known for their diverse pharmacological profiles, often exhibiting properties that make them valuable in drug development.

The biological activity of this compound primarily involves the inhibition of cyclooxygenase enzymes, particularly COX-2, which is crucial for mediating inflammation and pain. This selective inhibition leads to reduced production of inflammatory mediators such as prostaglandins, thereby providing analgesic and anti-inflammatory effects. Studies have shown that derivatives of this compound demonstrate potent inhibition of histamine and serotonin, further supporting its therapeutic potential in inflammatory conditions .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

- Analgesic and Anti-inflammatory Evaluation : In a study assessing the analgesic and anti-inflammatory properties of pyridazinone derivatives, this compound was found to significantly inhibit COX-2 activity while sparing COX-1, highlighting its potential as a safer alternative to traditional NSAIDs .

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of various pyridazinone derivatives demonstrated that this compound exhibited IC50 values indicative of potent activity against cancer cell lines such as A549 and HepG2. This suggests potential applications in cancer therapeutics .

Research Findings

Recent studies have focused on the synthesis and evaluation of various analogs of this compound. These investigations have revealed:

- Enhanced Selectivity : Modifications to the core structure have resulted in compounds with improved selectivity for COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-selective NSAIDs .

- Molecular Interactions : Detailed interaction studies indicate that the compound may also influence other pathways involved in inflammation and pain signaling, potentially leading to broader therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of pyridazinone derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 4-chloro-2-methyl-5-propoxy-3(2H)-pyridazinone with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Observations :

Substituent Effects on Bioactivity: Position 5: The propoxy group in the target compound is less polar than morpholino (Emorfazone) but more lipophilic than methoxy (4-chloro-5-methoxy-2-methyl analog). Position 2: Methyl substitution is common (e.g., Emorfazone, Sandoz 9785) and likely stabilizes the ring against metabolic degradation compared to bulkier groups like tert-butyl (ODP) . Position 4: Chloro substitution is prevalent in herbicidal analogs (Sandoz 9785, Norflurazon), suggesting electron-withdrawing effects critical for target enzyme inhibition .

Synthesis Challenges: The β-trifluoroethyl group in analogs like 4-chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone is highly sensitive to strong bases, leading to elimination byproducts . The propoxy group in the target compound may offer better stability under similar conditions. Morpholino and oxadiazolyl substituents (Emorfazone, ODP) require specialized reagents or multi-step reactions, whereas propoxy could be introduced via simpler nucleophilic substitution .

Toxicity and Selectivity: Morpholino-substituted pyridazinones (e.g., M73101) exhibit dose-dependent toxicity in rats, possibly due to metabolic activation of the morpholino ring . The propoxy group may mitigate such risks, though in vivo studies are needed. Herbicidal analogs (Norflurazon, Sandoz 9785) show species-specific toxicity linked to substituent hydrophobicity and electronic effects .

Research Findings and Implications

- Pharmacological Potential: The target compound’s propoxy group may position it between polar (morpholino) and nonpolar (phenyl) analogs, offering tunable solubility for drug development.

- Agricultural Applications: Chloro and alkoxy substitutions are critical for herbicidal activity. The propoxy group could be optimized for selective weed control with reduced environmental persistence compared to trifluoromethylphenyl derivatives (Norflurazon) .

- Synthetic Feasibility: Propoxy introduction via alkylation of 4-chloro-5-hydroxy-2-methyl-3(2H)-pyridazinone (a hypothetical precursor) may avoid the challenges seen in β-trifluoroethylation reactions .

Q & A

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetics?

- Methodological Answer : Molecular dynamics simulations (e.g., Desmond) predict binding affinities to cytochrome P450 enzymes, guiding modifications to reduce metabolic clearance. QSAR models trained on ADME datasets (e.g., half-life, volume of distribution) prioritize analogs with optimal LogD (1.5–3.5) and polar surface area (<90 Ų) for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.